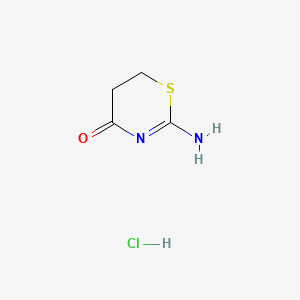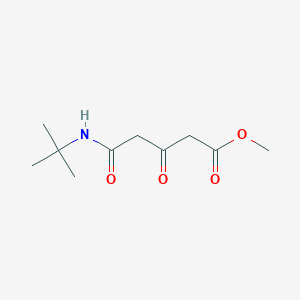
N~1~,N~2~-Dimethylhydrazine-1,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~-Dimethylhydrazine-1,2-dicarboxamide is an organic compound with the chemical formula C4H10N4O2 It is a derivative of hydrazine and is characterized by the presence of two dimethyl groups attached to the hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N~1~,N~2~-Dimethylhydrazine-1,2-dicarboxamide can be synthesized through several methods. One common approach involves the reaction of dimethylhydrazine with phosgene, followed by the addition of ammonia. The reaction conditions typically require a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of N1,N~2~-Dimethylhydrazine-1,2-dicarboxamide often involves the use of large-scale reactors and continuous flow processes. The raw materials, such as dimethylhydrazine and phosgene, are fed into the reactor, where they undergo a series of chemical reactions to produce the final compound. The process is carefully monitored to maintain optimal reaction conditions and ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~2~-Dimethylhydrazine-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
N~1~,N~2~-Dimethylhydrazine-1,2-dicarboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other hydrazine derivatives.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1,N~2~-Dimethylhydrazine-1,2-dicarboxamide involves its interaction with molecular targets and pathways within cells. It can act as a nucleophile, participating in various chemical reactions that modify biomolecules. The specific pathways and targets depend on the context of its use, such as in biological or industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~,N~1~,N~2~,N~2~-Tetramethylhydrazine-1,2-dicarboxamide: This compound has four methyl groups attached to the hydrazine moiety, making it more sterically hindered compared to N1,N~2~-Dimethylhydrazine-1,2-dicarboxamide.
Uniqueness
N~1~,N~2~-Dimethylhydrazine-1,2-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its dimethyl groups provide steric hindrance and influence its interactions with other molecules, making it valuable in various research and industrial contexts.
Propriétés
Numéro CAS |
2937-76-0 |
|---|---|
Formule moléculaire |
C4H10N4O2 |
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
1-methyl-3-(methylcarbamoylamino)urea |
InChI |
InChI=1S/C4H10N4O2/c1-5-3(9)7-8-4(10)6-2/h1-2H3,(H2,5,7,9)(H2,6,8,10) |
Clé InChI |
KEVMLDYEYQYFSV-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NNC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12005310.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12005313.png)


![1-Methyl-2-{[(4-methylphenyl)sulfonyl]oxy}propyl 4-methylbenzenesulfonate](/img/structure/B12005332.png)




![[4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12005364.png)
![N-[(E)-(2-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B12005368.png)

![(5Z)-3-allyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005384.png)
![4-bromo-2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B12005387.png)
